![molecular formula C16H18O B14588652 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene CAS No. 61343-81-5](/img/structure/B14588652.png)
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene is an aromatic organic compound. It is classified as an alkylbenzene and is related to monocyclic monoterpenes. This compound consists of a benzene ring para-substituted with a methyl group and an isopropyl group. It is a naturally occurring compound found in essential oils such as cumin and thyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene typically involves electrophilic aromatic substitution reactions. In these reactions, the benzene ring undergoes substitution while retaining its aromaticity. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound can involve the alkylation of toluene with propene. This process is efficient and yields high amounts of the desired product. The reaction conditions typically include the use of a catalyst such as aluminum chloride to facilitate the alkylation process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution is common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Cymene:
p-Methoxydiphenyl ether:
p-Allyltoluene:
Uniqueness
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its presence in essential oils and its various applications in different fields highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
61343-81-5 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
1-methyl-4-(4-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C16H18O/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12H,1-3H3 |
InChI-Schlüssel |
OABXGSVUPMIMMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


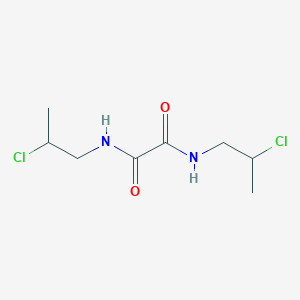
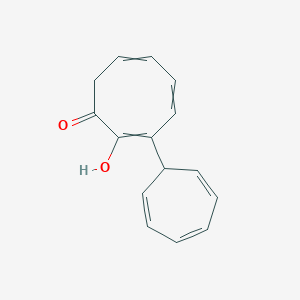

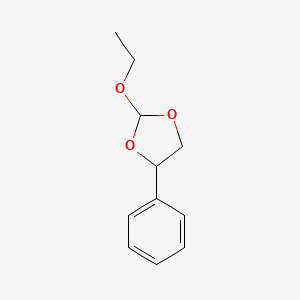
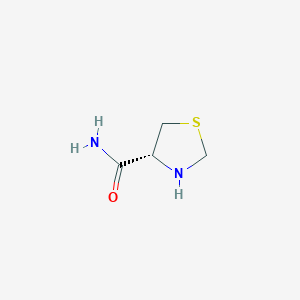

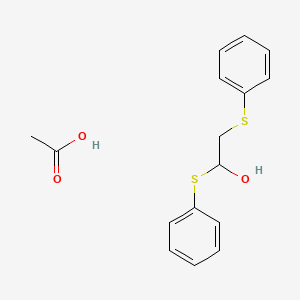
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)



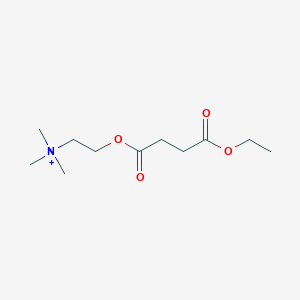
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

